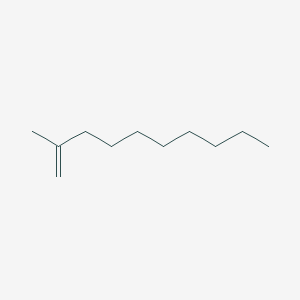

2-Methyl-1-decene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Methyl-1-decene and related compounds often involves catalytic processes that ensure the selective addition of methyl groups to precursor alkenes. For example, the synthesis and characterization of liquid crystalline dendrimeric polymers involve the polyetherification of compounds with specific structural features, indicating a method for producing complex molecules with desired properties, including those similar to 2-Methyl-1-decene (Percec & Kawasumi, 1992).

Scientific Research Applications

Renewable Monomer Feedstocks via Olefin Metathesis

One significant application of 2-Methyl-1-decene involves its generation through the cross-metathesis of methyl oleate with ethylene, catalyzed by specific catalysts like bis(tricyclohexylphosphine)benzylideneruthenium dichloride. This process highlights the transformation of seed oil-based feedstocks into valuable commercial materials, emphasizing the role of 2-Methyl-1-decene as a renewable monomer feedstock for various industrial applications. Despite challenges in achieving commercial viability due to catalyst reactivity limitations, this pathway offers a sustainable approach to producing 1-decene and methyl 9-decenoate, underlining the importance of developing efficient catalyst systems and process parameters for large-scale applications (Burdett et al., 2004).

Olefin Polymerization Catalysts

The role of 2-Methyl-1-decene extends into the realm of polymerization, where nickel(α-diimine)Cl2/methylalumoxane catalysts facilitate 1-decene polymerization. Investigations into the structure of these catalytic complexes during polymerization processes reveal insights into their mechanisms, showcasing the formation of pentacoordinated nickel complexes. This understanding contributes to the broader field of ethylene polymerization by late transition metal catalysts, offering a glimpse into the intricate interactions and structural dynamics that govern the polymerization process and the potential to optimize catalyst designs for improved efficiency and product selectivity (Souza et al., 2003).

Thermal Decomposition Studies

Research on the thermal decomposition of methyl decanoate, which shares structural similarities with 2-Methyl-1-decene, provides valuable insights into the decomposition pathways of esters under various conditions. These studies, conducted in jet-stirred reactors, elucidate the formation of a range of hydrocarbons and unsaturated compounds, contributing to our understanding of the chemical behavior of esters in combustion and pyrolysis environments. The detailed kinetic models developed from these experiments offer a framework for predicting the behavior of similar compounds in thermal decomposition processes, highlighting the importance of understanding the fundamental reaction mechanisms for optimizing industrial applications involving ester decomposition (Herbinet et al., 2011).

Ethenolysis in Ionic Liquids

The efficient and selective cross-metathesis of methyl oleate with ethylene, leading to the production of 1-decene and methyl 9-decenoate in room-temperature ionic liquids (RTILs), represents another critical application. This process underlines the potential of RTILs as solvents for olefin metathesis reactions, offering advantages in terms of catalyst recovery and recyclability. The use of first-generation Hoveyda catalysts in RTILs demonstrates the feasibility of conducting ethenolysis under mild conditions, paving the way for more sustainable and environmentally friendly chemical processes in the industry (Thurier et al., 2008).

Safety and Hazards

2-Methyl-1-decene is a flammable liquid and vapour . It may be fatal if swallowed and enters airways . It causes skin irritation and is very toxic to aquatic life with long-lasting effects . It forms explosive mixtures with air at ambient temperatures . Safety measures include wearing personal protective equipment/face protection, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name |

2-methyldec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMACKQLXSEXIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333806 |

Source

|

| Record name | 2-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-decene | |

CAS RN |

13151-27-4 |

Source

|

| Record name | 2-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the size of a 2-methyl-1-alkene molecule influence its reactivity with NO3 radicals?

A1: Research indicates that the rate constants for the gas-phase reactions of NO3 radicals with 2-methyl-1-alkenes increase significantly with increasing carbon number, eventually reaching a plateau at a carbon chain length of C10-C14. [] This trend suggests that the number of carbon atoms in the molecule, and therefore the size of the alkyl substituent group, directly impacts its reactivity with NO3 radicals.

A1: While both NO3 radicals and O3 molecules react with 2-methyl-1-decene in the atmosphere, the influence of carbon chain length on their respective reaction rates differs. Unlike NO3 radical reactions, the rate constants for O3 reactions with 2-methyl-1-alkenes increase only slightly with increasing carbon number up to approximately C12. [] This difference highlights the distinct reaction mechanisms and factors influencing the reactivity of these atmospheric oxidants with alkenes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)

![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)